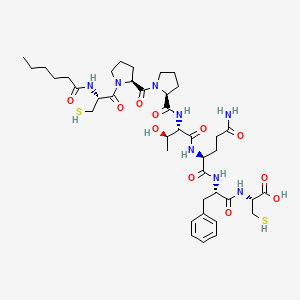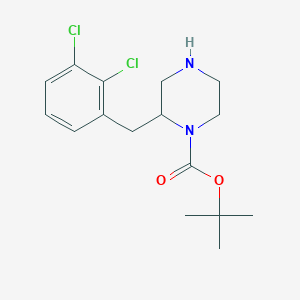
2-(2,3-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2,3-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 2,3-dichlorobenzyl group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,3-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2,3-Dichlorobenzyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring reacts with 2,3-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the piperazine ring, potentially leading to the formation of secondary amines.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Secondary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(2,3-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological macromolecules. It may serve as a model compound for investigating the binding affinities and specificities of piperazine-based drugs.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects. Piperazine derivatives are known for their pharmacological activities, including anti-inflammatory and anti-cancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of ®-2-(2,3-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The dichlorobenzyl group may enhance the compound’s binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzylamine: Similar in structure but lacks the piperazine ring.
Piperazine-1-carboxylic acid tert-butyl ester: Lacks the dichlorobenzyl group.
2,3-Dichlorobenzyl chloride: Contains the dichlorobenzyl group but lacks the piperazine ring and ester group.
Uniqueness
®-2-(2,3-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to the combination of the piperazine ring, dichlorobenzyl group, and tert-butyl ester group. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C16H22Cl2N2O2 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
tert-butyl 2-[(2,3-dichlorophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22Cl2N2O2/c1-16(2,3)22-15(21)20-8-7-19-10-12(20)9-11-5-4-6-13(17)14(11)18/h4-6,12,19H,7-10H2,1-3H3 |
InChI Key |
PCKLALPSSSZMMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



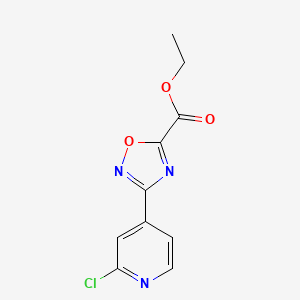
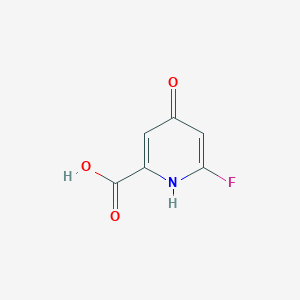
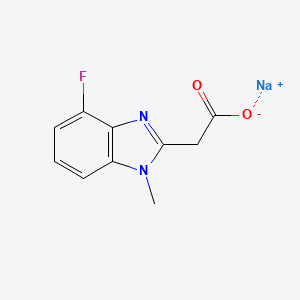
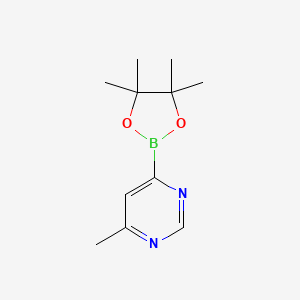

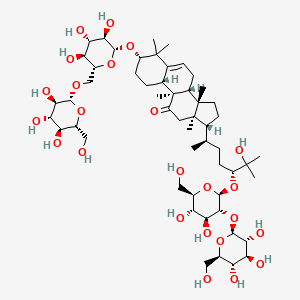
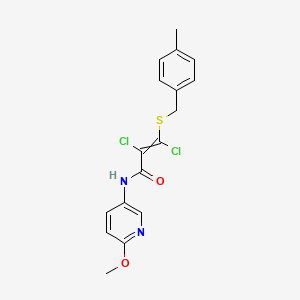
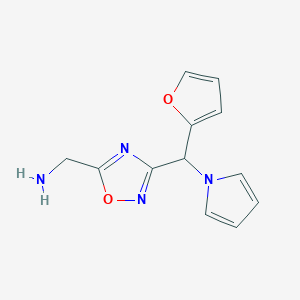
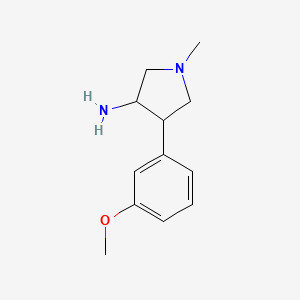

![rac-(5R,9R)-t-Butyl 9-(hydroxymethyl)-6-oxo-2,7-diaZaspiro[4.4]nonane-2-carboxylate](/img/structure/B14862791.png)
